molecular formula C17H22N2O3S B7031062 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide

Cat. No.: B7031062
M. Wt: 334.4 g/mol
InChI Key: NENQGCWBAARRDP-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a furan and a thiophene derivative

Properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-9-14(13(3)23-11)12(2)18-17(20)19-6-8-22-16(10-19)15-5-4-7-21-15/h4-5,7,9,12,16H,6,8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQGCWBAARRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C)NC(=O)N2CCOC(C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan derivatives, followed by their coupling with a morpholine derivative.

    Preparation of 2,5-dimethylthiophene-3-yl ethyl derivative: This can be achieved through the alkylation of 2,5-dimethylthiophene with an appropriate alkyl halide under basic conditions.

    Preparation of furan-2-yl morpholine-4-carboxamide: This involves the reaction of furan-2-carboxylic acid with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Coupling Reaction: The final step involves coupling the thiophene derivative with the furan-morpholine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized thiophene and furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted thiophene and furan derivatives.

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dimethylthiophene-3-carboxamide.

    Furan derivatives: Compounds like furan-2-carboxamide and furan-2-yl morpholine.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide and N-substituted morpholines.

Uniqueness

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-(furan-2-yl)morpholine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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